N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide
CAS No.:
Cat. No.: VC15135516
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide -](/images/structure/VC15135516.png)
Specification
Molecular Formula | C13H17N5O2 |
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Molecular Weight | 275.31 g/mol |
IUPAC Name | N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C13H17N5O2/c1-13(2,3)12(19)15-9-5-6-11(20-4)10(7-9)18-8-14-16-17-18/h5-8H,1-4H3,(H,15,19) |
Standard InChI Key | QGGOOPXVJGOXHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its core components:
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4-Methoxy-3-(1H-tetrazol-1-yl)phenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a tetrazole ring (1H-tetrazol-1-yl) at position 3.
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2,2-Dimethylpropanamide (pivalamide): A branched amide group derived from pivalic acid (2,2-dimethylpropanoic acid).
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design .
Synthetic Pathways
While no direct synthesis is documented in the provided sources, analogous methods from the patents suggest feasible routes:
Tetrazole Ring Formation
The tetrazole moiety can be synthesized via a [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions (e.g., ZnBr₂ or NH₄Cl) . For example:
Amide Coupling
The pivaloyl group is introduced via amide bond formation between 4-methoxy-3-(1H-tetrazol-1-yl)aniline and pivaloyl chloride:
This reaction typically employs a base (e.g., triethylamine) to scavenge HCl .
Physicochemical Properties
Predicted properties based on structural analogs include:
Property | Value/Description |
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Molecular Formula | C₁₄H₁₈N₄O₂ |
Molecular Weight | 290.32 g/mol |
LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |
Solubility | Low aqueous solubility; soluble in DMSO, methanol |
The methoxy group enhances solubility in polar solvents, while the tetrazole and pivalamide groups contribute to steric bulk .
Though not explicitly cited, structural parallels to patented compounds suggest possible therapeutic roles:
Enzyme Inhibition
Tetrazole-containing compounds often target enzymes such as:
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mPGES-1 (microsomal prostaglandin E synthase-1): Inhibitors like triazolones in WO2013186692A1 share heterocyclic motifs.
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Kinases or proteases: The tetrazole’s hydrogen-bonding capacity mimics phosphate groups.
Metabolic Stability
The pivalamide group resists enzymatic hydrolysis, potentially prolonging half-life compared to unsubstituted amides .
Analytical Characterization
Key techniques for verifying structure and purity:
Spectroscopic Analysis
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¹H NMR: Signals for methoxy (~δ 3.8 ppm), tetrazole protons (~δ 9.0 ppm), and pivalamide methyl groups (~δ 1.2 ppm).
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LC-MS: Molecular ion peak at m/z 290.32 (M+H⁺).
X-ray Diffraction (PXRD)
Crystalline forms, if present, would exhibit distinct diffraction patterns (e.g., peaks at 2θ = 5–30°) .
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